molecular formula C17H35N B14439186 N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine CAS No. 76184-05-9

N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B14439186
CAS No.: 76184-05-9
M. Wt: 253.5 g/mol
InChI Key: PLNRWJRLEZAYAL-UHFFFAOYSA-N
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Description

N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is a cycloaliphatic amine compound. Cycloaliphatic amines are known for their use in various industrial applications, particularly as curing agents in epoxy resin systems. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with heptan-3-yl, methyl, and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear alkanes.

    Substitution reactions: The introduction of the heptan-3-yl, methyl, and propan-2-yl groups onto the cyclohexane ring is achieved through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selective substitution at the desired positions.

    Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination or other amination techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) and specific reaction conditions (e.g., temperature, pressure) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amine derivatives.

Scientific Research Applications

N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized as a curing agent in epoxy resin systems, enhancing the mechanical properties and durability of the final product.

Mechanism of Action

The mechanism of action of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)cyclohexylamine: Another cycloaliphatic amine used in epoxy resin systems.

    4,4’-Methylenedianiline: A diamine used in the production of polyurethanes and epoxy resins.

Uniqueness

N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

76184-05-9

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

IUPAC Name

N-heptan-3-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C17H35N/c1-6-8-9-16(7-2)18-17-12-15(13(3)4)11-10-14(17)5/h13-18H,6-12H2,1-5H3

InChI Key

PLNRWJRLEZAYAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NC1CC(CCC1C)C(C)C

Origin of Product

United States

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